[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid
Overview
Description
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Mechanism of Action
Mode of Action
Carboxylic acids can participate in a variety of chemical reactions due to the presence of the carboxyl group (-COOH). This group can donate a proton (H+), making carboxylic acids weak acids. They can also form esters and amides, which are common in biological systems .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways. For example, they play a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway that provides energy to living organisms .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) of carboxylic acids would depend on their specific chemical properties. Generally, carboxylic acids can be absorbed in the gastrointestinal tract and can be metabolized in the liver .
Action Environment
The action, efficacy, and stability of carboxylic acids can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the acidity of carboxylic acids can be influenced by the electronegativity of substituents .
Biochemical Analysis
Biochemical Properties
2-(S)-Piperazine carboxylic acid 2 csa plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including acetyl-CoA synthetase and carboxylate transporters. The interaction with acetyl-CoA synthetase facilitates the formation of acyl-CoA thioesters, which are chemically reactive intermediates in metabolic pathways . Additionally, 2-(S)-Piperazine carboxylic acid 2 csa interacts with carboxylate transporters such as Jen1 and Ady2, which mediate the uptake and transport of carboxylates across the plasma membrane . These interactions are essential for the compound’s role in cellular metabolism and energy production.
Cellular Effects
2-(S)-Piperazine carboxylic acid 2 csa has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetyl-CoA synthetase leads to the production of acyl-CoA thioesters, which can undergo non-enzyme catalyzed transacylation reactions with biological nucleophiles, resulting in covalent binding to proteins and the formation of drug-protein adducts . These adducts can affect cellular signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(S)-Piperazine carboxylic acid 2 csa involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-(S)-Piperazine carboxylic acid 2 csa binds to acetyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters can then participate in transacylation reactions, resulting in the covalent modification of proteins. Additionally, the compound’s interaction with carboxylate transporters such as Jen1 and Ady2 facilitates its transport across the plasma membrane, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(S)-Piperazine carboxylic acid 2 csa can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of the compound is influenced by environmental conditions such as pH and temperature, which can affect its degradation rate . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, particularly through its interactions with enzymes and transporters . These temporal effects are important considerations for its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of 2-(S)-Piperazine carboxylic acid 2 csa vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and anaphylaxis, due to the formation of reactive acyl-CoA thioesters and their covalent binding to proteins . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-(S)-Piperazine carboxylic acid 2 csa is involved in several metabolic pathways, including the tricarboxylic acid cycle and glyoxylate and dicarboxylate metabolism . The compound interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the formation of acyl-CoA thioesters . These thioesters can then participate in various metabolic reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular energy production and metabolic regulation.
Transport and Distribution
The transport and distribution of 2-(S)-Piperazine carboxylic acid 2 csa within cells and tissues are mediated by specific transporters and binding proteins. Carboxylate transporters such as Jen1 and Ady2 facilitate the uptake and transport of the compound across the plasma membrane . Additionally, the compound can be transported by facilitated diffusion via channels such as Fps1 . These transport mechanisms are essential for the compound’s localization and accumulation within cells, influencing its biochemical and physiological effects.
Subcellular Localization
The subcellular localization of 2-(S)-Piperazine carboxylic acid 2 csa is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in metabolic processes . Additionally, the compound can be targeted to specific compartments or organelles through post-translational modifications such as S-acylation . These localization mechanisms are important for the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a piperazine derivative.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral auxiliaries or chiral catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: A structurally similar compound with different stereochemistry.
Quinoline-2-carboxylic acid: Another carboxylic acid derivative with a different core structure.
Camphorsulfonic acid: A sulfonic acid derivative with different functional groups.
Uniqueness
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both piperazine and carboxylic acid functional groups. This combination of features makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O4S.C5H10N2O2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t2*7-,10-;4-/m110/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIUNVZQXMGFL-AWYFWEIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@@H](CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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